molecular formula C16H13ClN2O5 B5117788 N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine

N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine

Cat. No. B5117788
M. Wt: 348.74 g/mol
InChI Key: LFUQAKXOGVHIFI-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine, also known as CCG-63802, is a synthetic small molecule that has been widely used in scientific research. It was first synthesized in 2005 and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.

Mechanism of Action

The mechanism of action of N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine involves the inhibition of enzymes, specifically histone deacetylases, which are involved in the regulation of gene expression. By inhibiting these enzymes, N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine can alter the expression of genes involved in various biological processes, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and protect against neurodegenerative diseases. Additionally, N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine has been shown to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine in lab experiments is its specificity for histone deacetylases, which allows for targeted inhibition of these enzymes. Additionally, N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine has been shown to have low toxicity and can be used at relatively low concentrations. However, one limitation of using N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research involving N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine. One area of interest is the development of more potent and selective inhibitors of histone deacetylases. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine and its potential applications in the treatment of various diseases. Finally, the development of new delivery methods for N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine could help to overcome its solubility limitations and increase its potential use in lab experiments.

Synthesis Methods

N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine is synthesized using a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with 2-furancarboxaldehyde to form an intermediate product. This intermediate is then reacted with glycine to produce the final product, N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine.

Scientific Research Applications

N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of several enzymes, including histone deacetylases, which are involved in the regulation of gene expression. N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine has also been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and inflammation.

properties

IUPAC Name

2-[[(E)-2-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O5/c17-12-6-2-1-5-11(12)15(22)19-13(8-10-4-3-7-24-10)16(23)18-9-14(20)21/h1-8H,9H2,(H,18,23)(H,19,22)(H,20,21)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUQAKXOGVHIFI-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2E)-2-[(2-Chlorophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]acetic acid

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